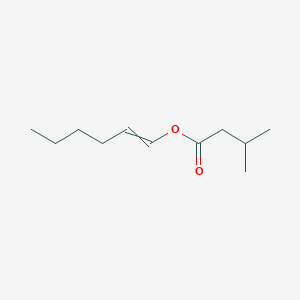
hex-1-enyl 3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-1-enyl 3-methylbutanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This compound is no exception, contributing to the characteristic aromas of various fruits and flowers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hex-1-enyl 3-methylbutanoate can be synthesized through the esterification reaction between hex-1-enol and 3-methylbutanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors and distillation columns are often used to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Hex-1-enyl 3-methylbutanoate undergoes various chemical reactions, including:
Reduction: Reduction of the ester can produce the corresponding alcohols.
Oxidation: Though less common, oxidation can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Hydrolysis: Hex-1-enol and 3-methylbutanoic acid.
Reduction: Hex-1-enol and 3-methylbutanol.
Oxidation: Hex-1-enoic acid and 3-methylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
Hex-1-enyl 3-methylbutanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of hex-1-enyl 3-methylbutanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fruity aroma. In biological systems, it can act as a signaling molecule, attracting insects to plants . The ester bond in this compound is susceptible to hydrolysis, which can release the active alcohol and acid components .
Vergleich Mit ähnlichen Verbindungen
Hex-1-enyl 3-methylbutanoate is similar to other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its pineapple-like aroma and used in flavorings.
Isopropyl butanoate: Used in fragrances and flavorings.
Uniqueness
What sets this compound apart is its specific combination of hex-1-enol and 3-methylbutanoic acid, which imparts a unique fruity aroma that is distinct from other esters .
Eigenschaften
CAS-Nummer |
84818-97-3 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
hex-1-enyl 3-methylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h7-8,10H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
VDCZNJPCWOXBSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=COC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


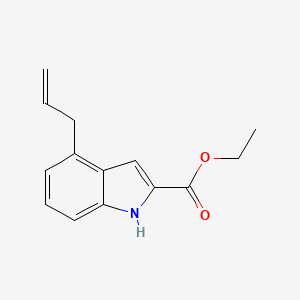
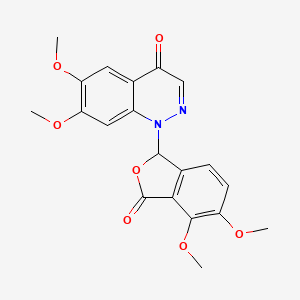
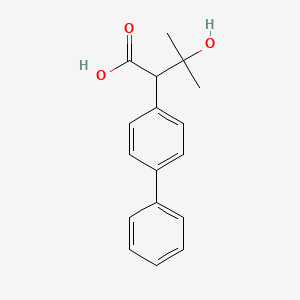
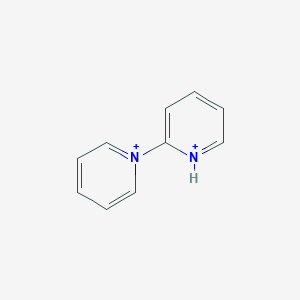
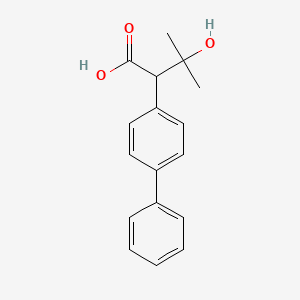
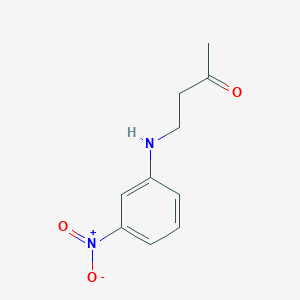
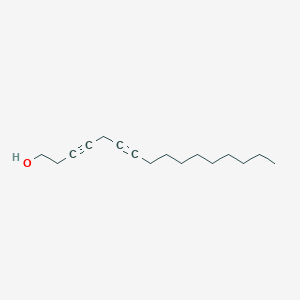


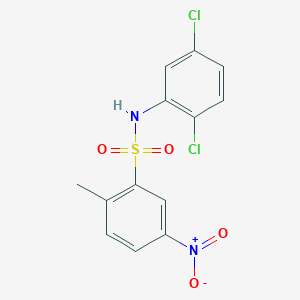

![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
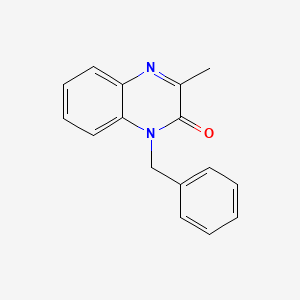
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
